Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester

Descripción general

Descripción

Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester, also known as a phenoxyacetic acid derivative, has garnered significant interest in the realm of biological activity due to its potential therapeutic applications. This compound exhibits a range of biological effects, including antimicrobial, anti-inflammatory, and analgesic properties. The following sections provide a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

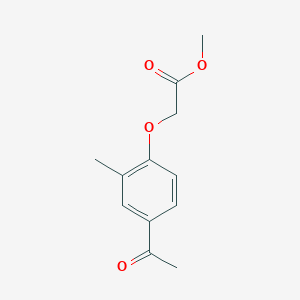

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.23 g/mol

- IUPAC Name : this compound

The structural features of this compound include an acetyl group and a methyl ester functional group attached to a phenoxy moiety. These components contribute to its reactivity and interactions with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacteria and fungi, showing effectiveness particularly against:

- Bacteria : Staphylococcus aureus and Pseudomonas aeruginosa.

- Fungi : Candida albicans.

These findings suggest that the compound may serve as a potential agent in treating infections caused by these pathogens .

Anti-inflammatory and Analgesic Effects

Similar compounds within the phenoxyacetic acid class have demonstrated anti-inflammatory and analgesic effects. The phenolic nature of the compound likely contributes to these activities by modulating inflammatory pathways and pain perception .

The biological activities of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The compound interacts with various biological targets through hydrogen bonding due to its polar functional groups.

- Enzyme Interaction : It may influence the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Reactivity with Cellular Components : The ester and phenolic functionalities allow for interactions with cellular membranes and proteins, enhancing its bioavailability and efficacy .

Comparative Analysis with Related Compounds

A comparative study highlights the structural similarities and differences between this compound and other related compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester | C₁₀H₁₁ClO₃ | Contains chlorine; known for herbicidal properties |

| Acetic acid, (2-acetyl-4-methylphenoxy)-, ethyl ester | C₁₃H₁₆O₄ | Ethyl group instead of methyl; different solubility profile |

| Acetic acid, (4-hydroxy-2-methylphenoxy)-, methyl ester | C₁₂H₁₄O₄ | Hydroxyl group instead of acetyl; potential antioxidant properties |

This table illustrates the diversity within this class of esters while emphasizing the unique characteristics that may confer specific biological activities.

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antibacterial activity of various phenoxyacetic acid derivatives against common pathogens. This compound showed significant inhibition zones against Staphylococcus aureus compared to control groups . -

Anti-inflammatory Research :

Experimental models demonstrated that this compound reduced inflammation markers in induced models of arthritis. The results indicated a decrease in pro-inflammatory cytokines following treatment with this compound .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester serves as an important intermediate in the synthesis of bioactive compounds. Its structural characteristics allow it to exhibit potential antimicrobial properties against various bacteria and fungi. Additionally, compounds with similar structures often demonstrate anti-inflammatory and analgesic effects.

Case Study: Antimicrobial Activity

Research indicates that this compound has shown effectiveness against specific strains of bacteria and fungi. For instance, studies have demonstrated its ability to inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use in developing new antimicrobial agents.

Agricultural Applications

In agriculture, this compound is explored for its potential as a pesticide or herbicide due to its antimicrobial properties. The compound's ability to interact with biological targets may enhance its effectiveness in controlling plant pathogens.

Data Table: Comparison of Similar Compounds in Agriculture

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester | C₁₀H₁₁ClO₃ | Contains chlorine; known for herbicidal properties |

| Acetic acid, (2-acetyl-4-methylphenoxy)-, ethyl ester | C₁₃H₁₆O₄ | Ethyl group instead of methyl; different solubility profile |

Material Science Applications

The compound is also utilized in material science due to its properties as an antioxidant and ultraviolet absorber. It enhances the thermal stability and flame resistance of plastics, adhesives, and coatings.

Experimental Procedures

Recent synthetic methods have advanced the preparation of complex m-aryloxy phenols, allowing for functionalization around the aromatic ring. These innovations have led to improved performance characteristics in materials incorporating this compound.

Summary of Findings

The versatility of this compound makes it a valuable compound in various fields:

- Pharmaceuticals : Potential antimicrobial and anti-inflammatory properties.

- Agriculture : Explored for use as a pesticide or herbicide.

- Material Science : Enhances the performance of plastics and coatings.

Propiedades

IUPAC Name |

methyl 2-(4-acetyl-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8-6-10(9(2)13)4-5-11(8)16-7-12(14)15-3/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOUTCDDAKSUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598230 | |

| Record name | Methyl (4-acetyl-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166953-80-6 | |

| Record name | Methyl (4-acetyl-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.